molecular formula C10H14ClNO2 B554670 Benzyl 2-(methylamino)acetate hydrochloride CAS No. 40298-32-6

Benzyl 2-(methylamino)acetate hydrochloride

Cat. No.: B554670
CAS No.: 40298-32-6
M. Wt: 215.67 g/mol
InChI Key: IKVSQXCDEBTOMO-UHFFFAOYSA-N
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Description

Benzyl 2-(methylamino)acetate hydrochloride (CAS: 40298-32-6) is a secondary amine salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. It features a benzyl ester group linked to a methylamino-substituted acetic acid backbone, protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical synthesis as a building block for complex molecules, such as kinase inhibitors or spiropiperidine derivatives . Key properties include:

  • Storage: Requires inert atmosphere and room temperature to maintain stability .
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

benzyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSQXCDEBTOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595177
Record name Benzyl N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40298-32-6
Record name Benzyl N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methylamino)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified through recrystallization to obtain a high-purity solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in bulk and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methylamino)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(methylamino)acetate hydrochloride is primarily recognized for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, which are crucial in the development of new medications.

  • Drug Development : The compound has been utilized in the synthesis of analgesics and anti-inflammatory agents. For instance, derivatives of benzylamine, which is structurally related to this compound, have been shown to possess pharmacological activities that can be harnessed for therapeutic purposes .
  • Cerebral Vasodilators : Related compounds have been explored for their efficacy as cerebral vasodilators. For example, Nicardipine, a derivative of 2-(N-benzyl-N-methylamino)-ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylate hydrochloride, demonstrates significant clinical utility in treating conditions like hypertension .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives.

  • Synthesis of Isoquinolines : this compound can be employed in reactions leading to isoquinoline derivatives. These compounds are important in medicinal chemistry owing to their diverse biological activities .
  • Formation of Benzamide Derivatives : The compound has been used to synthesize benzamide derivatives through acylation reactions. Such derivatives often exhibit enhanced antibacterial and antifungal properties .

Research has indicated that this compound and its derivatives possess notable biological activities.

  • Antibacterial and Antifungal Properties : Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzylamine have been tested against various microbial strains, showing promising results in inhibiting growth .
  • In Vitro Testing : Selected derivatives have undergone in vitro testing to evaluate their effectiveness against pathogens. The minimum inhibitory concentrations (MICs) for these compounds suggest their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl 2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including the suppression of tumor growth in certain cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Benzyl 2-(methylamino)acetate hydrochloride (40298-32-6) C₁₀H₁₄ClNO₂ 215.68 Benzyl ester, methylamino, hydrochloride Intermediate in drug synthesis
2-(Methylamino)-2-phenylacetic acid hydrochloride (28544-42-5) C₉H₁₂ClNO₂ 201.65 Phenyl, methylamino, carboxylic acid Potential chiral resolving agent
Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, hydrochloride (141109-19-5) C₁₆H₁₈Cl₂N₂O₂S 385.29 Thienyl, chloro, methyl ester Investigated for receptor-binding activity
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride (Ref: 10-F521322) C₈H₁₀BrClN₂O₂S 337.60 Bromothiophene, methyl ester Lipophilicity-enhanced analogue
Key Structural Differences :
  • Benzyl vs. Methyl Ester : The benzyl group in the target compound confers higher steric bulk and slower hydrolysis compared to methyl esters (e.g., CAS 141109-19-5), which may enhance stability during synthetic steps .
  • Substituent Effects : The thienyl and bromothiophene groups in analogues (CAS 141109-19-5, Ref: 10-F521322) introduce sulfur-containing heterocycles, altering electronic properties and binding affinities in receptor-targeted applications .
  • Chlorine vs.
This compound :
  • Role in Drug Synthesis: Used in the preparation of 7-(2,3-Difluoro-4-(2-(methylamino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide hydrochloride, a kinase inhibitor intermediate .
  • Stability Advantage : The benzyl ester group resists premature hydrolysis under mild acidic conditions, making it preferable over methyl esters in multi-step syntheses .
Analogues :
  • CAS 28544-42-5 : Studied for its chiral properties in resolving racemic mixtures, leveraging the carboxylic acid group for salt formation .

Biological Activity

Benzyl 2-(methylamino)acetate hydrochloride, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 40298-32-6

The primary mechanism of action for this compound involves its interaction with specific enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the breakdown of proteins. This inhibition can lead to various biological effects, including:

  • Tumor Growth Suppression : Research indicates that this compound may suppress tumor growth in certain cancer types by inhibiting pathways critical for cell proliferation.
  • Enzyme Interactions : It has been utilized in biochemical studies to explore enzyme interactions and metabolic pathways, highlighting its role as a valuable tool in pharmacological research.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Study Findings : In a study examining its effects on breast cancer cells, the compound exhibited an IC50_{50} value of approximately 15 µM, indicating moderate potency against these cells .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic processes:

  • NAPE-PLD Inhibition : The compound has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling. The reported IC50_{50} for NAPE-PLD inhibition was approximately 10 µM .

Case Study 1: Anticancer Activity

In a controlled study, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results highlighted:

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1555
2030

The data indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with NAPE-PLD. The findings were summarized as follows:

Compound Concentration (µM)NAPE-PLD Activity (% Inhibition)
00
520
1050
1575

This study concluded that this compound effectively inhibited NAPE-PLD activity at higher concentrations.

Applications in Research and Industry

This compound is widely used in scientific research due to its versatility:

  • Chemistry : It serves as a building block in organic synthesis and is crucial for preparing various derivatives.
  • Biology : The compound is used extensively in biochemical studies to investigate enzyme interactions and metabolic pathways.
  • Industry : It is employed in producing specialty chemicals and intermediates for pharmaceuticals.

Q & A

Q. What are the critical safety protocols for handling Benzyl 2-(methylamino)acetate hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask or fume hood) is required if airborne particles are generated .
  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors .
  • Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid direct contact during cleanup .
  • Storage: Store in a cool, dry place away from oxidizers and heat sources. Use airtight containers to prevent moisture absorption .

Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?

Answer:

  • Key Reaction: React benzylamine with ethyl chloroacetate in the presence of a base (e.g., NaOH) via nucleophilic substitution. Acidify with HCl to form the hydrochloride salt .
  • Optimization:
    • Temperature Control: Maintain reaction temperatures below 40°C to minimize side reactions (e.g., ester hydrolysis) .
    • Solvent Choice: Use anhydrous solvents (e.g., THF) to enhance reaction efficiency.
    • Purification: Employ recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC-verified) .

Q. Which analytical methods are most effective for characterizing this compound?

Answer:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d6) shows peaks at δ 7.3–7.5 (benzyl aromatic protons) and δ 3.2–3.5 (methylamino and acetate groups) .
    • Mass Spectrometry (MS): ESI-MS positive mode confirms molecular ion [M+H]⁺ at m/z 228.1 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the reactivity and biological activity of Benzyl 2-(methylamino)acetate analogs?

Answer:

  • Hydrophobicity: Adding electron-withdrawing groups (e.g., -NO₂) to the benzyl ring increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Biological Activity: Methylamino substitution improves binding to neurotransmitter transporters (e.g., serotonin transporters) compared to ethyl or phenethyl analogs .
  • Methodological Approach: Use comparative molecular field analysis (CoMFA) to correlate structural features with activity .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies involving this compound?

Answer:

  • Metabolic Stability: Evaluate hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Dose-Response Curves: Perform in vivo studies with escalating doses to determine if observed effects plateau due to saturation of target receptors .
  • Species-Specific Differences: Compare pharmacokinetics in multiple models (e.g., rodents vs. zebrafish) to assess translatability .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD, kon/koff) to receptors like α-adrenergic receptors .
  • Molecular Docking: Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies of key receptor residues .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric interactions .

Q. How can researchers mitigate ecological risks when disposing of or studying this compound?

Answer:

  • Biodegradation Assays: Test microbial degradation using OECD 301B guidelines to assess environmental persistence .
  • Aquatic Toxicity Screening: Use Daphnia magna acute toxicity tests (EC50) to evaluate impact on aquatic ecosystems .
  • Waste Neutralization: Hydrolyze the compound under alkaline conditions (pH >10) before disposal to reduce bioactivity .

Q. What regulatory compliance measures are critical when using this compound in preclinical studies?

Answer:

  • TSCA Compliance: Ensure usage aligns with U.S. EPA Toxic Substances Control Act exemptions for R&D .
  • GLP Documentation: Maintain detailed records of synthesis, handling, and disposal per FDA 21 CFR Part 58 .
  • IACUC Approval: For in vivo studies, adhere to animal welfare protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .

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